molecular formula C₂₆H₂₁F₅N₄O₄S B560528 MGAT2-IN-2 CAS No. 1710630-11-7

MGAT2-IN-2

Cat. No. B560528
M. Wt: 580.53
InChI Key: RGDHGNPUKLLPLT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

MGAT2, also known as Alpha-1,6-mannosyl-glycoprotein 2-beta-N-acetylglucosaminyltransferase, is an enzyme that plays a crucial role in the conversion of oligomannose to complex N-glycans . This enzyme is encoded by the MGAT2 gene . The product of this gene is a Golgi enzyme that catalyzes an essential step in the conversion of oligomannose to complex N-glycans . The enzyme has the typical glycosyltransferase domains: a short N-terminal cytoplasmic domain, a hydrophobic non-cleavable signal-anchor domain, and a C-terminal catalytic domain .


Synthesis Analysis

The synthesis of MGAT2 involves a series of biochemical reactions. In the intestine, MGAT2 plays a major role in the absorption of dietary fat by catalyzing the resynthesis of triacylglycerol in enterocytes . The predominant MGAT isoforms present in human liver appear to be MGAT2 and MGAT3 . Inhibition of MGAT2 resulted in decreased diacylglycerol (DG) and triacylglycerol (TG) synthesis and TG secretion .


Molecular Structure Analysis

The structure of human MGAT2 has been determined as a Mn2±UDP donor analog complex and as a GlcNAc-Man3GlcNAc2-Asn acceptor complex . The enzyme exhibits a GT-A Rossmann-like fold that employs conserved divalent cation-dependent substrate interactions with the UDP-GlcNAc donor .


Chemical Reactions Analysis

MGAT2 catalyzes the transfer of N-acetylglucosamine (GlcNAc) onto the free terminal mannose moiety in the core structure of the nascent N-linked glycan chain, giving rise to the second branch in complex glycans . The amount of diacylglycerol produced depends on the concentration of MGAT substrates (fatty acyl CoA or monoacylglycerol) .


Physical And Chemical Properties Analysis

The physical and chemical properties of MGAT2 are largely determined by its role in the glycosylation process. The enzyme has the typical glycosyltransferase domains: a short N-terminal cytoplasmic domain, a hydrophobic non-cleavable signal-anchor domain, and a C-terminal catalytic domain .

Scientific Research Applications

MGAT2 Inhibitors in Metabolic Diseases and NASH

MGAT2 (Monoacylglycerol Acyltransferase 2) is crucial in triacylglycerol synthesis, providing attractive targets for drug discovery in metabolic diseases. Research by Devasthale and Cheng (2018) discusses the biological rationale supporting the inhibition of MGAT2 as a therapeutic approach, potentially offering superior efficacy versus gastrointestinal tolerability. This study reviews advances in the discovery of small molecule MGAT2 inhibitors for treating metabolic diseases and nonalcoholic steatohepatitis (NASH) (Devasthale & Cheng, 2018).

Novel Series of MGAT2 Inhibitors for Metabolic Syndrome

A study by Barlind et al. (2013) reports the discovery and optimization of a novel series of MGAT2 inhibitors. These are considered for the therapeutic treatment of diabetes, obesity, and metabolic syndrome. The study details the development and in vivo results, showing significant reduction in plasma triacylglycerol concentration (Barlind et al., 2013).

Improving Permeability in MGAT2 Inhibitors

Scott et al. (2013) focused on optimizing a series of MGAT2 inhibitors regarding potency and permeability. They achieved increased permeability, measured by increased flux in a Caco-2 assay, through specific substitutions, suggesting a potential for enhanced efficacy in type II diabetes treatment (Scott et al., 2013).

Enzyme Activity Assay for Screening MGAT2 Inhibitors

Park et al. (2015) optimized a new screening assay system to identify novel MGAT2 inhibitors. Their high-quality FlashPlates based MGAT2 assay is time-efficient and suitable for high throughput screening (HTS), indicating its utility for biological targets where conventional HTS assays are difficult (Park et al., 2015).

Characterization of MGAT2 Inhibitors

Ma et al. (2016) identified and characterized four classes of novel MGAT2 inhibitors. They established steady state and kinetic binding assay protocols, providing valuable information for identifying superior candidates for in vivo animal and clinical studies (Ma et al., 2016).

Role of MGAT2 in Fat Absorption and Metabolic Efficiency

Nelson et al. (2011) studied mice lacking the enzyme MGAT2 (Mogat2−/−), revealing that they are resistant to obesity and metabolic disorders induced by high-fat feeding. This research suggests that MGAT2 modulates energy expenditure through multiple mechanisms, including one independent of dietary fat (Nelson et al., 2011).

MGAT2 in Diet-induced Obesity

Cao et al. (2004) found that MGAT2 expression and activity are up-regulated in mice fed a high-fat diet, implicating a role in diet-induced obesity. They suggest MGAT2 in dietary fat absorption has a predominant role (Cao et al., 2004).

Insights to MGAT2 Inhibitors Using Binding Assays

Cheng (2016) provided insights into MGAT2 inhibitors using binding assays with a novel probe. The study emphasizes the importance of understanding the physical interaction of enzymes and inhibitors for developing therapeutic candidates (Cheng, 2016).

Safety And Hazards

MGAT2 inhibitors have been studied for their potential therapeutic effects. For instance, the MGAT2 inhibitor BMS-963272 has been shown to decrease inflammation and fibrosis in murine NASH models and reduce body weight in human adults with obesity .

properties

CAS RN

1710630-11-7

Product Name

MGAT2-IN-2

Molecular Formula

C₂₆H₂₁F₅N₄O₄S

Molecular Weight

580.53

IUPAC Name

5-[(2,4-difluorophenyl)sulfamoyl]-7-(2-oxopyrrolidin-1-yl)-N-[4-(trifluoromethyl)phenyl]-2,3-dihydroindole-1-carboxamide

InChI

InChI=1S/C26H21F5N4O4S/c27-17-5-8-21(20(28)13-17)33-40(38,39)19-12-15-9-11-35(24(15)22(14-19)34-10-1-2-23(34)36)25(37)32-18-6-3-16(4-7-18)26(29,30)31/h3-8,12-14,33H,1-2,9-11H2,(H,32,37)

InChI Key

RGDHGNPUKLLPLT-UHFFFAOYSA-N

SMILES

C1CC(=O)N(C1)C2=C3C(=CC(=C2)S(=O)(=O)NC4=C(C=C(C=C4)F)F)CCN3C(=O)NC5=CC=C(C=C5)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
MGAT2-IN-2
Reactant of Route 2
Reactant of Route 2
MGAT2-IN-2
Reactant of Route 3
Reactant of Route 3
MGAT2-IN-2
Reactant of Route 4
MGAT2-IN-2
Reactant of Route 5
MGAT2-IN-2
Reactant of Route 6
MGAT2-IN-2

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.